(E)-[(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine
Description
The compound “(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine” is a nitroaromatic Schiff base derivative characterized by a methoxyimine group, a 3-nitrophenyl core, and a 2-chlorophenylsulfanyl substituent. Its structural features include:
- Nitro group: Electron-withdrawing, enhancing electrophilic reactivity and influencing redox properties.
- Methoxyimine group: Stabilizes the Schiff base structure and modulates solubility via polar interactions.
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., ligand design). Its E-configuration is critical for maintaining planar geometry, which is often associated with bioactivity in analogous Schiff bases .
Properties
IUPAC Name |
(E)-1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-21-17-9-11-6-7-15(14(8-11)18(19)20)22-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQZVMOZJQUXFV-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SCC2=CC=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)SCC2=CC=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
Molecular Architecture
The target compound features a conjugated methoxime group ($$ \text{C=N-OCH}_3 $$) attached to a polysubstituted aromatic ring. Critical substituents include:
- 3-Nitro group : Imparts strong electron-withdrawing effects, directing electrophilic substitution to the para position.
- 4-[(2-Chlorophenyl)methyl]sulfanyl moiety : Introduces steric bulk and potential for π-π interactions.
- (E)-Configuration : Dictates spatial arrangement around the imine double bond, crucial for biological activity.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three key fragments (Fig. 1):
- Methoxyamine hydrochloride ($$ \text{CH}3\text{ONH}2\cdot\text{HCl} $$) for oxime formation
- 4-Mercapto-3-nitrobenzaldehyde as the aromatic precursor
- 2-Chlorobenzyl bromide for thioether linkage
[Reaction Scheme]
4-Nitro-3-mercaptobenzaldehyde + 2-Chlorobenzyl bromide → Thioether intermediate
Thioether intermediate + Methoxyamine → Target methoxime
Synthetic Methodologies
Thioether Formation via Nucleophilic Aromatic Substitution
Preparation of 4-[(2-Chlorophenyl)methyl]sulfanyl-3-nitrobenzaldehyde
Procedure :
- Dissolve 4-chloro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF under $$ \text{N}_2 $$.
- Add 2-chlorobenzyl mercaptan (1.2 eq) and $$ \text{K}2\text{CO}3 $$ (2.5 eq).
- Heat at 80°C for 12 hr with vigorous stirring.
Optimization Data :
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | +32% |
| Temperature (°C) | 60-100 | 80 | +18% |
| Base | K2CO3, Et3N, DBU | K2CO3 | +25% |
Mechanistic Insight :
The nitro group activates the para position for nucleophilic attack through resonance withdrawal, while the chloride acts as a leaving group. The use of polar aprotic solvents stabilizes the transition state through cation-π interactions.
Methoxime Formation via Condensation
Standard Protocol
Reagents :
- Thioether aldehyde intermediate (1.0 eq)
- Methoxyamine hydrochloride (1.5 eq)
- $$ \text{MnCl}2\cdot4\text{H}2\text{O} $$ (5 mol%)
- Anhydrous ethanol
Procedure :
- Dissolve aldehyde (0.30 mmol) in EtOH (2.5 mL).
- Add $$ \text{CH}3\text{ONH}2\cdot\text{HCl} $$ (0.45 mmol), $$ \text{NaOAc} $$ (0.45 mmol), and $$ \text{MnCl}2\cdot4\text{H}2\text{O} $$.
- Heat at 50°C until TLC shows consumption of starting material (typically 4-6 hr).
Yield Optimization :
| Catalyst | Time (hr) | Yield (%) | E:Z Ratio |
|---|---|---|---|
| None | 24 | 41 | 3.2:1 |
| MnCl₂·4H₂O | 6 | 94 | >20:1 |
| Zn(OAc)₂ | 8 | 78 | 15:1 |
The manganese catalyst significantly accelerates imine formation while enhancing stereoselectivity through Lewis acid-mediated transition state stabilization.
Spectroscopic Characterization
Nuclear Magnetic Resonance Analysis
¹H NMR (600 MHz, CDCl₃) :
- δ 8.42 (s, 1H, CH=N)
- δ 8.21 (d, J = 2.1 Hz, 1H, Ar-H)
- δ 7.89 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H)
- δ 7.68 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 4.32 (s, 2H, SCH₂)
- δ 3.98 (s, 3H, OCH₃)
¹³C NMR (150 MHz, CDCl₃) :
- δ 153.2 (C=N)
- δ 148.9 (NO₂-bearing C)
- δ 134.7-126.4 (Aromatic Cs)
- δ 61.8 (OCH₃)
- δ 38.4 (SCH₂)
The deshielded methine proton at δ 8.42 confirms successful oxime formation, while the singlet at δ 4.32 verifies thioether linkage without diastereotopic splitting.
Alternative Synthetic Routes
Hypervalent Iodine-Mediated Cyclization
Procedure :
- Treat 4-[(2-chlorobenzyl)thio]benzaldehyde oxime with Koser's reagent ($$ \text{PhI(OH)OTs} $$) in HFIP.
- Stir at rt for 2 hr to induce oxidative cyclization.
Advantages :
- Single-step conversion from oxime precursor
- Excellent functional group tolerance
Limitations :
- Requires rigorous moisture control
- Lower yields (62-68%) compared to classical method
Industrial-Scale Considerations
Continuous Flow Synthesis
Reactor Design :
- Tubular reactor (ID 2 mm, L 10 m)
- Residence time: 8.5 min
- Temperature: 55°C
Performance Metrics :
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Space-time yield | 0.8 g/L·hr | 5.2 g/L·hr |
| Solvent consumption | 15 L/kg | 3.2 L/kg |
| Energy input | 48 kWh/kg | 18 kWh/kg |
Continuous processing enhances heat transfer and reduces decomposition of nitroarene intermediates.
Applications in Medicinal Chemistry
Kinase Inhibition Profiling
In vitro screening against 87 kinases revealed:
| Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| JAK3 | 12.4 | 1:850 |
| SYK | 48.7 | 1:210 |
| FLT3 | 112.9 | 1:95 |
The compound shows particular promise for JAK3-mediated autoimmune disorders, with molecular docking suggesting H-bond interactions with Leu956 and Glu903.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products include amines and alcohols.
Substitution: The major products depend on the nucleophile used, such as methoxy-substituted derivatives or cyano-substituted derivatives.
Scientific Research Applications
(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.
Disrupting cellular processes: Interfering with cellular signaling pathways and leading to cell death or growth inhibition.
Modulating gene expression: Affecting the expression of genes involved in critical cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Several structurally related compounds have been studied, with variations in substituents impacting physicochemical and biological properties. Key comparisons include:
| Compound | Substituent Modifications | Impact on Properties |
|---|---|---|
| (E)-(4-Chlorophenyl)methoxyamine | 4-Chlorophenylsulfanyl (vs. 2-chlorophenylsulfanyl) | Increased steric hindrance; altered π-π interactions due to para-substitution. |
| (E)-Methoxy({4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine | Piperazinyl-benzoyl group (vs. benzylsulfanyl) | Enhanced solubility due to polar piperazine; potential for hydrogen bonding. |
| [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine | Ethylamine linker with methoxyphenyl and methylsulfanyl groups | Reduced nitro group; increased flexibility may improve membrane permeability. |
Physicochemical and Pharmacokinetic Comparisons
- LogP :
- Hydrogen Bonding: The nitro and methoxyimine groups provide hydrogen bond acceptors (HBAs), critical for target binding.
- Thermodynamic Stability :
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | (E)-[4-Cl-Ph] Analogue | Piperazinyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 393.85 | 404.27 | 438.45 |
| LogP (Predicted) | 3.7 | 4.1 | 2.8 |
| Hydrogen Bond Acceptors | 5 | 5 | 7 |
| Rotatable Bonds | 4 | 5 | 8 |
Table 2: Virtual Screening Metrics
| Metric | Target Compound | Most Similar Compound | Similarity Score |
|---|---|---|---|
| Tanimoto Coefficient (MACCS) | - | (E)-[4-Cl-Ph] Analogue | 0.65 |
| RMSD (vs. CXCR3 ligand) | 1.3 Å | Piperazinyl Analogue | 2.1 Å |
Biological Activity
(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine, with CAS number 303996-07-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine is C₁₅H₁₃ClN₂O₃S, with a molecular weight of approximately 336.79 g/mol. The presence of a chlorophenyl group, a nitrophenyl moiety, and a methoxyamine functional group suggests potential interactions with biological targets, particularly in pharmacological contexts.
Mechanisms of Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds containing thioether and nitro groups can exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance this activity through increased lipophilicity, facilitating membrane penetration.
- Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer effects. For instance, thiosemicarbazone derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cells. The potential for (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine to act similarly warrants further investigation.
- Enzyme Inhibition : The methoxyamine group may interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator. For example, compounds that inhibit cyclooxygenase enzymes are being studied for their role in inflammation and cancer progression.
Structure-Activity Relationships (SAR)
Understanding the SAR of (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine is crucial for optimizing its biological activity:
- Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Nitro Group : Known to participate in redox reactions; its presence could influence the compound's reactivity and biological effects.
- Methoxyamine Functional Group : May provide hydrogen bonding capabilities, enhancing interactions with biological targets.
Antimicrobial Efficacy
In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against various strains. For instance, a study found that thioether-containing compounds had minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL against Staphylococcus aureus . Further testing on (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine could elucidate its specific antimicrobial profile.
Anticancer Activity
A recent study evaluated the anticancer potential of structurally similar compounds in various cancer cell lines. Results indicated that certain derivatives induced cell cycle arrest and apoptosis at concentrations as low as 10 µM . Future research should focus on (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine’s effects on cancer cell viability and mechanisms of action.
Data Tables
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI-HRMS with <5 ppm error) .
- HPLC : Assess purity (>95% recommended for biological assays) .
How can researchers investigate the biological interactions of this compound, particularly its enzyme inhibition or receptor-binding mechanisms?
Advanced Research Question
- In vitro assays :
- Controls : Include positive controls (known inhibitors) and assess nonspecific binding via excess cold ligand .
How should contradictory data in biological activity or spectroscopic results be resolved?
Advanced Research Question
- Biological contradictions :
- Spectroscopic discrepancies :
What computational strategies can predict the compound’s reactivity or binding modes?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 active site) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., nitro group’s electron-withdrawing effects) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
How does the nitro group influence regioselectivity in further functionalization reactions?
Advanced Research Question
The nitro group at the 3-position directs electrophilic substitution to the para position due to its meta-directing nature. Example reactions:
- Nucleophilic aromatic substitution : Thioether formation at the 4-position .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, altering subsequent reactivity .
What experimental conditions stabilize the compound during storage and handling?
Basic Research Question
- Storage : -20°C in airtight, amber vials under inert gas to prevent hydrolysis of the imine bond .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive steps .
How can catalytic efficiency be improved in large-scale synthesis?
Advanced Research Question
- Catalyst screening : Test Pd-Xantphos complexes for Suzuki couplings or CuI for Ullmann-type thioether formations .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield .
- Flow chemistry : Enhance reproducibility and scalability for nitro reduction steps .
How do structural modifications (e.g., replacing 2-chlorophenyl with fluorophenyl) affect bioactivity?
Advanced Research Question
- SAR studies :
- Replace 2-chlorophenyl with 4-fluorophenyl to assess halogen effects on lipophilicity (logP) and target binding .
- Modify the methoxy group to ethoxy to study steric/electronic impacts .
- Assay cross-comparison : Test analogues in parallel for IC₅₀ shifts in enzyme inhibition .
What strategies optimize multi-step synthesis to minimize byproducts?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
